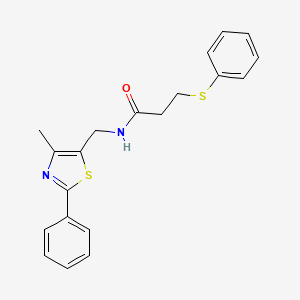

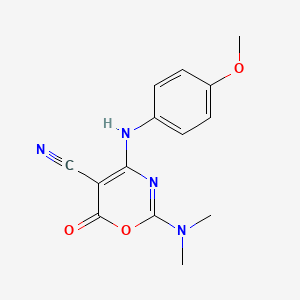

![molecular formula C16H14N4O B2398001 N-[2-(1H-咪唑-1-基)苯基]-N'-苯基脲 CAS No. 68008-13-9](/img/structure/B2398001.png)

N-[2-(1H-咪唑-1-基)苯基]-N'-苯基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[2-(1H-imidazol-1-yl)phenyl]-N’-phenylurea” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are several methods used for the synthesis of imidazole-containing compounds . The derivatives of 1, 3-diazole show different biological activities .

Molecular Structure Analysis

The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD techniques .

Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Physical And Chemical Properties Analysis

The variations in the thermodynamic functional parameters (i.e., heat capacity, entropy, and enthalpy) were examined from 100 to 700 K using the computed wavenumbers of the title molecule .

科学研究应用

Pharmaceutical Applications

Imidazole derivatives have been used in the development of a wide range of pharmaceutical drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anticancer Therapy

Imidazole containing compounds have been used in the design and synthesis of innovative EGFR inhibitors with potential applications in anticancer therapy .

Agrochemical Applications

Imidazole derivatives have also found applications in the field of agrochemicals . They are used in the development of pesticides and other agrochemical products.

Dyes for Solar Cells and Other Optical Applications

Imidazole derivatives are being researched for use in dyes for solar cells and other optical applications . Their unique chemical properties make them suitable for these applications.

Functional Materials

Imidazole derivatives are being used in the development of functional materials . These materials have a wide range of applications, including in electronics and other industries.

Catalysis

Imidazole derivatives are being used in catalysis . They can act as catalysts in a variety of chemical reactions, enhancing the efficiency and effectiveness of these processes.

Antimicrobial Evaluation

Imidazole derivatives have been synthesized and evaluated for their antimicrobial properties . The antibacterial and antifungal activity testing was measured in terms of the diameters of the zones of inhibition .

Inhibitors of p97/VCP ATPase

“N - (3 - (1H-imidazol-1-yl) phenyl) - 3-phenylpropionamide” derivatives have been synthesized as a novel class of covalent inhibitors of p97/VCP ATPase . This has potential applications in the treatment of diseases related to protein homeostasis.

作用机制

Target of Action

It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence the bioavailability of this compound.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment.

未来方向

属性

IUPAC Name |

1-(2-imidazol-1-ylphenyl)-3-phenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c21-16(18-13-6-2-1-3-7-13)19-14-8-4-5-9-15(14)20-11-10-17-12-20/h1-12H,(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAJMWRJVVMYPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2N3C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2397920.png)

![3-allyl-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397921.png)

![1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2397926.png)

![7-(tert-butyl)-1,3-dimethyl-8-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397933.png)

![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2397936.png)

![N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2397937.png)

![N-(2,3-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2397939.png)

![4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2397941.png)